Imidazo[2,1-b]thiazole-6-carboxylic acid
Overview
Description
Imidazo[2,1-b]thiazole-6-carboxylic acid is a compound that belongs to a class of heterocyclic compounds characterized by the presence of an imidazole ring fused to a thiazole ring. This structural motif is of significant interest due to its presence in compounds with various pharmacological properties, including anti-inflammatory, analgesic, antitumor, and cardiotonic activities . The imidazo[2,1-b]thiazole scaffold is also explored for its potential as a Mycobacterium tuberculosis pantothenate synthetase inhibitor .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives can be achieved through various methods. One approach involves the multicomponent reaction of 2-aminobenzothiazoles with barbituric acids and terminal aryl acetylenes or aryl methyl ketones in the presence of iodine in DMSO medium . Another method includes the use of imidazo[2,1-b]thiazole-5-carboxylic acids as starting materials for the synthesis of esters . Additionally, cyclization and Suzuki–Miyaura cross-coupling reactions have been employed to synthesize highly substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives has been characterized by various spectroscopic techniques and crystallography. For instance, the crystal structure of a related compound, 2-cyclohexyl-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, revealing that the imidazo[2,1-b][1,3,4]thiadiazole and coumarin ring systems are planar but inclined at an angle to each other . Additionally, the synthesis and structural characterization of imidazo[1,2-a]pyrimidin-2-yl-acetic acid and its analog with an imidazo[2,1-b]thiazole ring have been reported, providing insight into intermolecular interactions .
Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives can undergo various chemical reactions, including esterification to produce allyl, propargyl, and cyanomethyl esters . The synthesis of these derivatives, however, did not show significant antitumor activity under the conditions employed . The chemical reactivity of these compounds is also explored in the context of developing pharmacologically active molecules, such as inhibitors of Mycobacterium tuberculosis pantothenate synthetase .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure. The presence of substituents on the imidazo[2,1-b]thiazole core can significantly affect the compound's pharmacological profile, as seen in the synthesis and structure-activity relationship (SAR) study of imidazo[2,1-b]benzothiazole acids with anti-inflammatory and analgesic activities . The pharmacological assays of these compounds confirmed their potential as drugs with low side effects . The crystallographic analysis also contributes to understanding the physical properties, such as solubility and stability, which are crucial for drug development .
Scientific Research Applications
Anticancer Research
- Field : Medicinal Chemistry
- Application : Imidazo[2,1-b]thiazole-based chalcone derivatives have been synthesized and tested for their anticancer activities .
- Method : The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .
- Results : All the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, one compound (3j) stood out with its IC 50 (9.76 µM) and SI (14.99) values on MCF-7 cells .
Anti-tuberculosis Research
- Field : Biomedical Research
- Application : Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a promising class of anti-tuberculosis agents .
- Method : ITAs have been shown to have potent activity in vitro and to target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain .
- Results : The specific results or outcomes of this research are not provided in the source .
Antimicrobial Research
- Field : Biomedical Research
- Application : Imidazole with a thiazole nucleus has a big amount of potential antimicrobial applications .
- Method : Schiff bases have been shown to have antimicrobial properties .
- Results : The specific results or outcomes of this research are not provided in the source .
LED and OLED Applications
- Field : Material Science
- Application : The title complexes have potential applications in LED chips and OLEDs .
- Method : 3-Methyl-6-phenylimidazo [2,1-b]thiazole (mpmt) and 3-methyl-6- (4- (trifluoromethyl)phenyl)imidazo [2,1-b]thiazole (mtfpmt) were easily prepared from thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone as novel primary ligands .
- Results : The specific results or outcomes of this research are not provided in the source .
Synthesis of 6-alkyl (aryl)imidazo[2,1-b]thiazoles
- Field : Synthetic Chemistry
- Application : When creating combinatorial libraries for medicinal chemistry based on imidazo[2,1-b]thiazole, its 6-alkyl (aryl) derivatives are most often used .
- Method : These derivatives are obtained by the well-known reaction of 2-aminothiazoles with halo carbonyl compounds .
- Results : The specific results or outcomes of this research are not provided in the source .
Antimycobacterial Agents
- Field : Biomedical Research
- Application : Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives have been revealed as important in the search for new anti-mycobacterial agents .
- Method : Four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles were designed, in silico ADMET predicted and synthesized .
- Results : The most active benzo[d]imidazo[2,1-b]thiazole derivative IT10, carrying a 4-nitro phenyl moiety, displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .
properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKIBSRDBASFAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374755 | |
Record name | Imidazo[2,1-b]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[2,1-b]thiazole-6-carboxylic acid | |
CAS RN |
53572-98-8 | |
Record name | Imidazo[2,1-b]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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